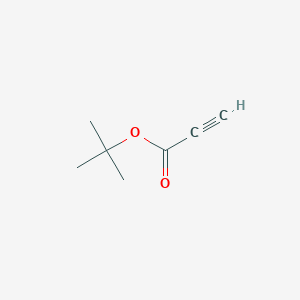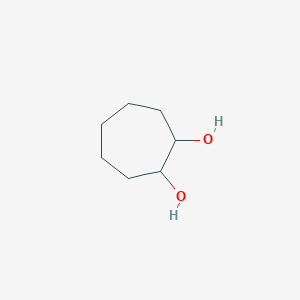
硫化镨
描述
Praseodymium sulfide is an inorganic chemical compound with the molecular formula Pr2S3 . It is a brown powder and has a molar mass of 378.0 g/mol .
Synthesis Analysis
Praseodymium sulfide nanoparticles can be synthesized hydrothermally by autoclaving the nitrate precursors at 150 °C for 18 hours . The material is characterized using XRD and shows an orthorhombic crystal system with high crystallinity .Molecular Structure Analysis
The molecular structure of Praseodymium sulfide is represented by the formula Pr2S3 . The InChI representation isInChI=1S/2Pr.3S/q2*+3;3*-2 and the canonical SMILES representation is [S-2]. [S-2]. [S-2]. [Pr+3]. [Pr+3] . Chemical Reactions Analysis
Praseodymium sulfide has been used as a catalyst in the electrochemical water splitting process . The highest specific surface area of 450 m^2/g is characteristic of the PrOX:C (1:2) sample, where the highest amount of added carbon material was used .Physical And Chemical Properties Analysis
Praseodymium sulfide is a brown powder with a molar mass of 378.0 g/mol . It has a covalently-bonded unit count of 5 . More detailed physical and chemical properties were not found in the search results.科学研究应用
Optical Fiber Amplifiers
Praseodymium sulfide is utilized in the development of praseodymium-doped fiber amplifiers (PDFAs) . These amplifiers operate in the 1.25–1.35 μm band of wavelengths, which is crucial for optical communication systems. The performance of PDFAs is evaluated based on the optimized length of Pr^(3+) doped fiber, concentration of Pr^(3+) ions, and pump power. A significant application is in enhancing the transmission capacity of optical fiber networks, accommodating the growing demand for high bandwidth applications like high-definition video streaming and online gaming .
High-Tech Industry Applications
In the high-tech industry, praseodymium sulfide’s unique magnetic, electrical, and optical properties are highly valued. It’s used in manufacturing high-strength alloys for aircraft engines and in the production of special glasses and ceramics. As a dopant, it improves the quality of fiber optics and laser materials, contributing to advancements in technology and industry .
Permanent Magnets
The compound is also integral in creating permanent magnets. These magnets are lighter, stronger, and more resistant to demagnetization compared to those made from other materials. Praseodymium sulfide’s role in this field is pivotal for developing more efficient and durable magnetic materials .
Glass and Enamel Coloring
Praseodymium sulfide compounds are used to impart vibrant yellow and green colors to glasses and enamels. This application exploits the unique optical properties of praseodymium compounds, allowing for a wide range of aesthetic applications in both artistic and industrial domains .
Dye-Photodegradation
The compound has been synthesized in nanoparticle form for applications in dye-photodegradation. This process is essential for environmental cleanup efforts, as it helps in breaking down harmful dyes in wastewater, thus mitigating the impact of industrial waste on ecosystems .
Near-Infrared Deep-Tissue Imaging
Praseodymium sulfide nanoparticles have shown potential in near-infrared deep-tissue imaging. This application is particularly promising in the medical field, as it could lead to non-invasive imaging techniques that provide clear images of deep tissues without the need for harmful radiation .
作用机制
Target of Action
Praseodymium sulfide (Pr2S3) is an inorganic compound . It is primarily targeted for its potential applications in the field of materials science and nanotechnology . .
Mode of Action
The mode of action of Pr2S3 is largely dependent on its physical and chemical properties. Pr2S3 can be obtained by reacting praseodymium(III) oxide and hydrogen sulfide at 1320 °C . It can also be obtained by directly reacting sulfur with metallic praseodymium . The interaction of Pr2S3 with its targets would depend on the specific application and the environmental conditions.
Biochemical Pathways
Sulfides of lanthanum, gadolinium, praseodymium, and dysprosium have been studied for their thermophysical properties . These studies suggest that the properties of these sulfides depend on the concentration of current carriers, cation vacancies, and mobility .
Pharmacokinetics
A study on the toxicokinetics of praseodymium and cerium administered as chloride salts in rats suggests that dose and co-exposure with other rare earth elements can impact the toxicokinetics of praseodymium .
Result of Action
Pr2S3 nanoparticles have been synthesized and found to be useful in selective photodegradation of certain dyes and for near-infrared deep-tissue imaging . They emit near-infrared fluorescence when excited by the 785 nm light .
Action Environment
The action, efficacy, and stability of Pr2S3 can be influenced by various environmental factors. For instance, the synthesis of Pr2S3 involves high-temperature reactions . Furthermore, the properties and applications of Pr2S3 nanoparticles can be influenced by the specific environmental conditions of their use .
安全和危害
未来方向
Praseodymium sulfide has potential applications in the field of energy production, specifically in the electrochemical water splitting process . Additionally, new processing methods being developed could help ease shortages of essential metals like Praseodymium by making it easier to separate these rare metals from mining ores and recycled materials .
属性
IUPAC Name |
praseodymium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Pr.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXGXCBXGJZHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr2S3 | |
| Record name | Praseodymium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923362 | |
| Record name | Praseodymium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple-brown powder; [MSDSonline] | |
| Record name | Praseodymium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Praseodymium sulfide | |
CAS RN |
12038-13-0 | |
| Record name | Praseodymium sulfide (Pr2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium sulfide (Pr2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipraseodymium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the potential applications of Praseodymium sulfide nanoparticles in biomedicine?
A1: Praseodymium sulfide (Pr2S3) nanoparticles demonstrate promising potential for dual applications in biomedicine:
- Dye-photodegradation: Pr2S3 nanoparticles exhibit selective photodegradation of specific dyes like fluorescein sodium salt. This property could be utilized in applications requiring controlled dye degradation, potentially including photodynamic therapy or environmental remediation. []
- Near-infrared deep-tissue imaging: Pr2S3 nanoparticles emit near-infrared fluorescence (800–1100 nm) when excited by 785 nm light, enabling deep tissue imaging with high contrast. This characteristic makes them suitable for in vivo imaging applications. []
Q2: How are Praseodymium sulfide nanoparticles synthesized?
A2: One method for synthesizing Pr2S3 nanoparticles is through the thermal decomposition of a precursor complex, Pr[(C5H8NS2)3(C12H8N2)], under a nitrogen atmosphere. This process yields Pr2S3 nanoparticles with a cubic crystal structure and a diameter within 40 nm. []
Q3: What is known about the thermodynamic properties of Praseodymium sulfide?
A3: Research using the mixing method has provided insights into the enthalpy of Praseodymium sulfides (PrSx) across a wide temperature range (400-2200 K). The studies revealed a decrease in enthalpy and heat capacity from PrS to PrS2, attributed to the increasing covalence of the sulfide bonds with a higher sulfur-to-praseodymium ratio. This information is crucial for understanding the thermal stability and behavior of these compounds in various applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)


![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)







